molecular formula C16H13FN2OS B11542372 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 61383-58-2

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11542372
CAS No.: 61383-58-2
M. Wt: 300.4 g/mol
InChI Key: JTCIZQPNXGAQMO-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C19H14F4N2OS2 It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to produce the desired thiazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have utilized the Sulforhodamine B assay to evaluate its effectiveness against human breast adenocarcinoma cell lines (MCF7). The results suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Molecular Modeling and Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help elucidate the binding affinities and modes of action of the compound within specific receptors or enzymes involved in disease processes. For instance, docking simulations have indicated favorable interactions with enzymes critical for cancer cell survival .

Activity Type Tested Against Method Used Results
AntimicrobialVarious bacterial strainsTurbidimetric methodSignificant inhibition observed
AnticancerMCF7 breast cancer cell lineSulforhodamine B assayInhibition of cell proliferation
Molecular DockingSpecific cancer-related enzymesComputational dockingFavorable binding interactions

Case Studies and Research Findings

Several studies highlight the importance of thiazole derivatives in drug discovery:

  • A study focusing on the synthesis of related thiazole compounds demonstrated their potential as antimicrobial agents, confirming their effectiveness against resistant strains .
  • Another investigation into the anticancer properties revealed that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their potential for further development as therapeutic agents .
  • Computational studies have provided insights into the pharmacokinetic properties (ADME) of these compounds, indicating their suitability for further development in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This compound belongs to a class of compounds known for their diverse pharmacological profiles, including anticancer and antimicrobial effects.

The molecular formula of this compound is C19H16FN3O2SC_{19}H_{16}FN_{3}O_{2}S with a molecular weight of 369.41 g/mol. Its structure includes a thiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds within this category exhibit moderate to significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics, which is essential for cell division. This has been observed in studies where the compound induced cell cycle arrest at the G2/M phase in cancer cell lines such as SGC-7901 .
  • Potency : The most potent analogs have shown IC50 values ranging from 0.36 to 0.86 µM in different cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have demonstrated antibacterial activity. A study involving magnetic nanoparticles coated with thiazole compounds showed effective inhibition of both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus . The mechanism involves the diffusion of nanoparticles into bacterial membranes, leading to cell inactivation.

Structure-Activity Relationship (SAR)

The biological efficacy of thiazole derivatives can be significantly influenced by their structural components:

Compound StructureActivity LevelNotes
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineHighMost potent with IC50 values between 0.36 - 0.86 µM
Compounds with methyl or acetyl substitutions at the N positionReduced ActivityIndicated that specific substitutions can diminish efficacy

Case Studies

  • Study on Tubulin Inhibition :
    • Objective : To evaluate the ability of various thiazole derivatives to inhibit tubulin polymerization.
    • Findings : The compound demonstrated significant inhibition comparable to known tubulin inhibitors like CA-4, confirming its potential as an anticancer agent .
  • Antibacterial Efficacy :
    • Objective : To assess the antibacterial activity of thiazole-coated magnetic nanoparticles.
    • Findings : The study reported strong antibacterial effects against E. coli and S. aureus, suggesting potential applications in antimicrobial therapies .

Properties

CAS No.

61383-58-2

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13FN2OS/c1-20-15-5-3-2-4-13(15)18-16-19-14(10-21-16)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,19)

InChI Key

JTCIZQPNXGAQMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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